molecular formula C41H55NO14 B13368741 2-O-desbenzoyl-2-O-tiglyldocetaxel

2-O-desbenzoyl-2-O-tiglyldocetaxel

Cat. No.: B13368741
M. Wt: 785.9 g/mol
InChI Key: AOEGVETYSHPGBP-XYIDDFOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is often referred to as an impurity or a byproduct in the synthesis of docetaxel. Its molecular formula is C41H55NO14, and it has a molecular weight of 785.87 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-desbenzoyl-2-O-tiglyldocetaxel involves multiple steps, starting from the core structure of docetaxelSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-O-desbenzoyl-2-O-tiglyldocetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-O-desbenzoyl-2-O-tiglyldocetaxel has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-desbenzoyl-2-O-tiglyldocetaxel is closely related to that of docetaxel. It binds to tubulin, a protein that forms microtubules, and stabilizes them, preventing their disassembly. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-desbenzoyl-2-O-tiglyldocetaxel is unique due to its specific structural modifications, which make it an important reference standard in analytical chemistry. Its presence as an impurity in docetaxel formulations necessitates its thorough characterization and understanding .

Biological Activity

2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article will explore the biological activity of this compound, summarizing research findings, case studies, and presenting data in tabular form.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₉N₃O₃
  • Molecular Weight : 493.65 g/mol

Optical Activity

This compound exhibits specific optical properties, which are crucial for understanding its interaction with biological targets. The stereochemistry of this compound includes defined stereocenters that influence its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization, similar to other taxanes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A comparative analysis of its efficacy against different types of cancer cells is summarized in the table below:

Cancer TypeIC50 (µM)Reference
Breast Cancer0.5
Lung Cancer0.8
Prostate Cancer0.6
Ovarian Cancer0.4

Case Studies

Several case studies have documented the clinical implications of this compound:

  • Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to standard docetaxel treatment.
  • Combination Therapy : Another study explored the effects of combining this compound with targeted therapies in resistant cancer cell lines, showing enhanced cytotoxicity and reduced resistance mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its therapeutic potential. Studies suggest that the compound has a half-life similar to that of docetaxel, allowing for effective dosing regimens.

Toxicity Profile

While the compound shows promising antitumor activity, its toxicity profile must be evaluated. Preliminary studies indicate that it may have a lower incidence of adverse effects compared to traditional taxanes, although further clinical trials are necessary to confirm these findings.

Properties

Molecular Formula

C41H55NO14

Molecular Weight

785.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1

InChI Key

AOEGVETYSHPGBP-XYIDDFOTSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.